molecular formula C12H18N2O2 B1309054 2-(2-Morpholin-4-ylethoxy)aniline CAS No. 64039-56-1

2-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B1309054
CAS No.: 64039-56-1
M. Wt: 222.28 g/mol
InChI Key: NJDILKXBXBBAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-(2-Morpholin-4-ylethoxy)aniline is widely used in scientific research, particularly in the following areas:

Safety and Hazards

When handling “2-(2-Morpholin-4-ylethoxy)aniline”, personal protective equipment should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . In case of skin contact, wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholin-4-ylethoxy)aniline typically involves the reaction of 2-chloroethanol with morpholine to form 2-(2-hydroxyethoxy)morpholine. This intermediate is then reacted with aniline under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholin-4-ylethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions often conducted in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a ligand, binding to active sites and modulating the activity of the target protein . This interaction can influence various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the morpholine ring provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDILKXBXBBAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424483
Record name 2-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64039-56-1
Record name 2-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.